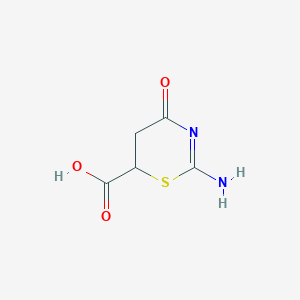

2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid, also known as 2-Amino-4-oxothiazine-6-carboxylic acid (ATC) or 2-Amino-4-oxo-5,6-dihydrothiazine-6-carboxylic acid (ATC), is a compound commonly used in the synthesis of pharmaceuticals, agrochemicals and dyes. It is a heterocyclic compound composed of a nitrogen atom and a sulfur atom, and is an important intermediate in the synthesis of various pharmaceuticals. ATC has a wide range of applications and is an important tool in the development of new drugs.

Wissenschaftliche Forschungsanwendungen

Synthesis of Thiazine Derivatives

The compound 2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid has been utilized as a precursor in the synthesis of various heterocyclic compounds. Popil’nichenko et al. (2006) demonstrated a method to synthesize thieno[2,3-b][1,4]thiazine derivatives starting from 2-acylamino-3,3-dichloroacrylonitriles, yielding methyl esters of 7-amino-2-oxo-3H-thieno[2,3-b][1,4]thiazine-6-carboxylic acid. This process involves sequential treatment with methyl mercaptoacetate and sulfuric acid, followed by annelation with triethyl orthoformate and ammonia or primary amines, confirmed by spectroscopic methods and X-ray diffraction analysis (Popil’nichenko et al., 2006).

Heterocyclic Dicarboxylic Acids as Antifungal and Antibacterial Agents

Heterocyclic dicarboxylic acids have shown promise as potential antifungal and antibacterial drugs. Dabholkar and Parab (2011) synthesized a series of new dicarboxylic acid derivatives of thiadiazines and other heterocycles using an environmentally friendly microwave-induced technique. These compounds exhibited significant antibacterial and antifungal activity, outperforming reference drugs and showing potential as novel drug candidates (Dabholkar & Parab, 2011).

Antimicrobial Properties of Thiazine Derivatives

Patel and Patel (2010) explored the synthesis of fluoroquinolone-based 4-thiazolidinones and tested their antimicrobial activities. Their study concluded that the synthesized compounds demonstrated significant antifungal and antibacterial activities, highlighting the potential of thiazine derivatives in antimicrobial applications (Patel & Patel, 2010).

Anticancer Activity of Thiazine Derivatives

Compounds based on thiazine structures have also been evaluated for their anticancer properties. Bekircan et al. (2008) synthesized a series of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and tested their anticancer activity against various cancer cell lines. The study found that some of the newly synthesized compounds showed promising anticancer activity (Bekircan et al., 2008).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid involves the condensation of 2-aminothiophenol with ethyl chloroacetate to form ethyl 2-(2-aminothiophenyl)acetate, which is then hydrolyzed to form 2-(2-aminothiophenyl)acetic acid. This acid is then cyclized with phosphorus pentoxide to form 2-amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid.", "Starting Materials": [ "2-aminothiophenol", "ethyl chloroacetate", "phosphorus pentoxide" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate to form ethyl 2-(2-aminothiophenyl)acetate.", "Step 2: Hydrolysis of ethyl 2-(2-aminothiophenyl)acetate with an acid such as hydrochloric acid to form 2-(2-aminothiophenyl)acetic acid.", "Step 3: Cyclization of 2-(2-aminothiophenyl)acetic acid with phosphorus pentoxide in the presence of a dehydrating agent such as acetic anhydride to form 2-amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid." ] } | |

CAS-Nummer |

70596-36-0 |

Produktname |

2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid |

Molekularformel |

C5H6N2O3S |

Molekulargewicht |

174.18 g/mol |

IUPAC-Name |

2-amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid |

InChI |

InChI=1S/C5H6N2O3S/c6-5-7-3(8)1-2(11-5)4(9)10/h2H,1H2,(H,9,10)(H2,6,7,8) |

InChI-Schlüssel |

VVWUMKXFIHHFOT-UHFFFAOYSA-N |

SMILES |

C1C(SC(=NC1=O)N)C(=O)O |

Kanonische SMILES |

C1C(SC(=NC1=O)N)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351508.png)

![4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1351519.png)

![3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid](/img/structure/B1351528.png)

![[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1351534.png)

![3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1351538.png)

![(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid](/img/structure/B1351548.png)

![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)